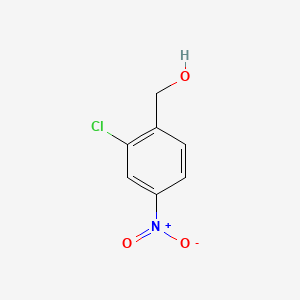

(2-chloro-4-nitrophenyl)methanol

Description

The exact mass of the compound 2-Chloro-4-nitrobenzyl alcohol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-chloro-4-nitrophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c8-7-3-6(9(11)12)2-1-5(7)4-10/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHIXVZHYFBOAJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10200332 | |

| Record name | 2-Chloro-4-nitrobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10200332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52301-88-9 | |

| Record name | 2-Chloro-4-nitrobenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52301-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-nitrobenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052301889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-4-nitrobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10200332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-4-nitrobenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.554 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (2-chloro-4-nitrophenyl)methanol (CAS Number: 52301-89-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-chloro-4-nitrophenyl)methanol, with CAS number 52301-89-9, is a crucial chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its unique molecular structure, featuring a chlorinated and nitrated phenyl ring attached to a methanol group, imparts specific reactivity that makes it a versatile building block in organic synthesis. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, spectroscopic data for characterization, and insights into its applications, particularly as a key intermediate in the synthesis of the tyrosine kinase inhibitor, Nintedanib.

Chemical Properties and Identification

This compound is a stable organic compound soluble in many organic solvents.[1] Its key identifiers and physicochemical properties are summarized below for easy reference.

| Property | Value | Source |

| CAS Number | 52301-89-9 | [1][2][3] |

| Molecular Formula | C₇H₆ClNO₃ | [1][2] |

| Molecular Weight | 187.58 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-Chloro-4-nitrobenzyl alcohol | [1][4] |

| Appearance | Not explicitly found | |

| Melting Point | Not explicitly found | |

| Boiling Point | Not explicitly found | |

| InChI Key | XHIXVZHYFBOAJT-UHFFFAOYSA-N | [1][4] |

| SMILES | C1=CC(=C(C=C1--INVALID-LINK--[O-])Cl)CO | [1] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the reduction of its corresponding aldehyde, 2-chloro-4-nitrobenzaldehyde. This reaction is typically achieved using a mild reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent.

Reaction Scheme:

Caption: Reduction of 2-chloro-4-nitrobenzaldehyde to this compound.

Detailed Experimental Protocol:

This protocol is a generalized procedure based on the common practice of reducing aromatic aldehydes.

Materials:

-

2-chloro-4-nitrobenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (reagent grade)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, dropping funnel, etc.)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-chloro-4-nitrobenzaldehyde (1.0 equivalent) in methanol.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Reducing Agent: Slowly add sodium borohydride (1.0-1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting aldehyde.

-

Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C to decompose the excess sodium borohydride.

-

Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 x volumes).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization or column chromatography if necessary.

Spectroscopic Characterization

Accurate characterization of the synthesized compound is critical for its use in further research and development. Below are the expected spectroscopic data based on available information for closely related compounds and general principles of spectroscopy.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, and the hydroxyl proton. The electron-withdrawing nature of the nitro and chloro groups will influence the chemical shifts of the aromatic protons, causing them to appear at a lower field.

Predicted Chemical Shifts (in CDCl₃, referenced to TMS at 0 ppm):

-

Aromatic Protons (3H): Multiplets in the range of δ 7.5-8.2 ppm.

-

Benzylic Methylene Protons (-CH₂OH, 2H): A singlet or a doublet (if coupled to the hydroxyl proton) around δ 4.8 ppm.

-

Hydroxyl Proton (-OH, 1H): A broad singlet, the chemical shift of which is concentration-dependent, typically between δ 2.0-4.0 ppm.

¹³C NMR Spectroscopy

The carbon NMR will provide information on the carbon framework of the molecule.

Predicted Chemical Shifts (in CDCl₃):

-

Benzylic Carbon (-CH₂OH): Around δ 63-65 ppm.

-

Aromatic Carbons (6C): Peaks in the range of δ 120-150 ppm. The carbons attached to the chloro and nitro groups will have distinct chemical shifts due to their electronic effects.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the hydroxyl, nitro, and chloro-aromatic functionalities.

Expected Absorption Bands (cm⁻¹):

-

O-H stretch (alcohol): A broad band in the region of 3200-3600 cm⁻¹.

-

C-H stretch (aromatic): Peaks around 3000-3100 cm⁻¹.

-

N-O stretch (nitro group): Strong asymmetric and symmetric stretching bands around 1520 cm⁻¹ and 1350 cm⁻¹, respectively.

-

C-O stretch (primary alcohol): A band in the region of 1000-1050 cm⁻¹.

-

C-Cl stretch: A band in the fingerprint region, typically around 700-800 cm⁻¹.

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound and provide information about its fragmentation pattern.

Expected m/z values (Electron Ionization):

-

Molecular Ion (M⁺): 187 and 189 in an approximate 3:1 ratio, characteristic of a compound containing one chlorine atom.

-

Major Fragments: Loss of the hydroxyl group ([M-OH]⁺), loss of the hydroxymethyl group ([M-CH₂OH]⁺), and fragments corresponding to the chloro-nitrophenyl cation.

Applications in Organic Synthesis

This compound is a valuable intermediate in the synthesis of more complex molecules due to the presence of multiple functional groups that can be selectively manipulated.[1]

Key Intermediate in the Synthesis of Nintedanib

One of the most significant applications of this compound is as a precursor in the synthesis of Nintedanib, a potent oral tyrosine kinase inhibitor used for the treatment of idiopathic pulmonary fibrosis and certain types of cancer.[5][6][7][8][9]

The synthesis of Nintedanib involves several steps where the structural features of this compound are strategically utilized. The hydroxyl group can be converted into a leaving group for subsequent nucleophilic substitution, and the nitro group can be reduced to an amine, which is a key step in the formation of the final drug molecule.

Caption: Simplified workflow illustrating the role of this compound in Nintedanib synthesis.

Other Potential Applications

The reactivity of this compound also makes it a useful building block in the synthesis of:

-

Agrochemicals: As an intermediate for herbicides and pesticides.[1]

-

Dyes and Pigments: The chromophoric nitro group and the reactive sites on the molecule make it suitable for the synthesis of various colorants.[1]

-

Materials Science: It can be used in the production of specialty polymers and coatings.[1]

-

Biochemical Research: As a tool compound for studying enzyme inhibition and receptor binding.[1]

Safety and Handling

This compound is classified as a hazardous substance.[1] It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

GHS Hazard Statements:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Conclusion

This compound is a chemical intermediate of significant industrial and academic interest. Its well-defined synthesis and versatile reactivity make it a valuable tool for organic chemists, particularly in the pharmaceutical sector. The information provided in this guide serves as a comprehensive resource for researchers and professionals working with this compound, enabling its safe and effective utilization in various synthetic applications.

References

- 1. 2-Chloro-4-nitrobenzyl alcohol | C7H6ClNO3 | CID 104147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound | CAS 52301-88-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. 2-Chloro-4-nitrobenzyl alcohol | SIELC Technologies [sielc.com]

- 5. CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide - Google Patents [patents.google.com]

- 6. CN113354599A - Preparation method of nintedanib key intermediate - Google Patents [patents.google.com]

- 7. CN105837493A - A synthetic method of Nintedanib and an intermediate of Nintedanib - Google Patents [patents.google.com]

- 8. A synthetic method of Nintedanib and an intermediate of Nintedanib (2016) | Ji Min | 2 Citations [scispace.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of 2-Chloro-4-nitrobenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-nitrobenzyl alcohol is a substituted aromatic alcohol of significant interest in organic synthesis and medicinal chemistry. Its bifunctional nature, featuring a reactive benzylic alcohol and an electron-deficient nitro-chloro-substituted phenyl ring, makes it a versatile building block for the synthesis of a wide array of more complex molecules. Understanding the fundamental physical properties of this compound is paramount for its effective handling, characterization, and application in research and development. This guide provides a comprehensive overview of the key physical characteristics of 2-chloro-4-nitrobenzyl alcohol, alongside detailed, field-proven methodologies for their determination.

Molecular Structure and Identification

A clear understanding of the molecular structure is the foundation for interpreting its physical and chemical properties.

Caption: Molecular structure of 2-chloro-4-nitrobenzyl alcohol.

Physicochemical Properties

The key physical properties of 2-chloro-4-nitrobenzyl alcohol are summarized in the table below. These values are critical for predicting its behavior in various solvents and under different experimental conditions.

| Property | Value | Source(s) |

| IUPAC Name | (2-chloro-4-nitrophenyl)methanol | [1] |

| CAS Number | 52301-88-9 | [1][2] |

| Molecular Formula | C₇H₆ClNO₃ | [1][2] |

| Molecular Weight | 187.58 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | |

| Melting Point | 90-92 °C | |

| Boiling Point | 306.1 °C at 760 mmHg | |

| Density | 1.476 g/cm³ | |

| Solubility in Water | Slightly soluble (1.4 g/L at 25 °C) |

Experimental Protocols for Physical Property Determination

The following section outlines detailed, step-by-step methodologies for the experimental determination of the key physical properties of 2-chloro-4-nitrobenzyl alcohol.

Melting Point Determination

Rationale: The melting point is a crucial indicator of a compound's purity. A sharp melting range (typically 0.5-1 °C) is indicative of a pure substance, while a broad and depressed melting range suggests the presence of impurities.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation: Place a small amount of 2-chloro-4-nitrobenzyl alcohol into a mortar and gently grind it into a fine powder. This ensures uniform packing and heat transfer within the capillary tube.[3]

-

Capillary Tube Packing: Press the open end of a capillary tube into the powdered sample. A small amount of the solid will be forced into the tube. Invert the tube and gently tap it on a hard surface to pack the solid into the sealed end. Repeat until a column of 2-3 mm of tightly packed solid is obtained.[4]

-

Apparatus Setup: Place the packed capillary tube into the sample holder of the melting point apparatus.

-

Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point. This allows for a more efficient and accurate determination in the subsequent steps.

-

Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Insert a new packed capillary tube and heat at a slow rate (1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).[5]

Spectroscopic Characterization

Rationale: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of a compound by providing information about the chemical environment of the hydrogen and carbon atoms, respectively.

Apparatus:

-

NMR spectrometer

-

NMR tubes

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃ or Dimethyl sulfoxide-d₆, DMSO-d₆)

-

Pipette and bulb

-

Vortex mixer (optional)

Procedure for ¹H and ¹³C NMR:

-

Sample Preparation: Weigh approximately 10-20 mg of 2-chloro-4-nitrobenzyl alcohol for ¹H NMR (or 50-100 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a small vial.[6] The choice of solvent is critical; the compound must be fully soluble.

-

Transfer to NMR Tube: Using a pipette, transfer the solution into a clean, dry NMR tube. Ensure there are no solid particles in the solution, as this can negatively affect the spectral resolution.[7]

-

Spectrometer Setup: Insert the NMR tube into the spectrometer's probe.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. Typical parameters for a routine ¹³C spectrum may include a 30° pulse angle and a 4-second acquisition time.[8]

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. The resulting spectrum should be phased, baseline corrected, and referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm in CDCl₃).[7]

Rationale: FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Apparatus:

-

FT-IR spectrometer

-

Potassium bromide (KBr) of spectroscopic grade

-

Agate mortar and pestle

-

Pellet press

-

Spatula

Procedure (KBr Pellet Method):

-

Sample and KBr Preparation: Gently grind approximately 1-2 mg of 2-chloro-4-nitrobenzyl alcohol in an agate mortar. Add about 100-200 mg of dry KBr powder and mix thoroughly by grinding until a homogenous mixture is obtained.[9] The concentration of the sample in KBr should be between 0.2% and 1%.[10]

-

Pellet Formation: Transfer a portion of the mixture to the pellet press die. Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent or translucent pellet.[11][12]

-

Spectrum Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Background and Sample Scans: First, run a background scan with an empty sample compartment or a pure KBr pellet. Then, run the sample scan. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in 2-chloro-4-nitrobenzyl alcohol (e.g., O-H stretch of the alcohol, N-O stretches of the nitro group, C-Cl stretch, and aromatic C-H and C=C stretches).

Solubility Determination

Rationale: Understanding the solubility of a compound in various solvents is crucial for its purification (e.g., recrystallization), formulation, and for designing reaction conditions.

Apparatus:

-

Test tubes and rack

-

Graduated cylinders or pipettes

-

Spatula

-

Vortex mixer

Procedure:

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane).

-

Qualitative Assessment:

-

Place a small, accurately weighed amount of 2-chloro-4-nitrobenzyl alcohol (e.g., 10 mg) into a series of test tubes.

-

To each tube, add a specific volume of a different solvent (e.g., 1 mL) in small portions, agitating after each addition.[13]

-

Observe whether the solid dissolves completely. If it does, the compound is considered soluble in that solvent under these conditions. If not, it is considered insoluble or sparingly soluble.[14]

-

-

Quantitative Assessment (Optional):

-

To determine the solubility more precisely, start with a known mass of the compound in a known volume of solvent.

-

If the compound dissolves, incrementally add more of the solid until saturation is reached (i.e., no more solid dissolves).

-

If the compound does not dissolve, incrementally add more solvent until complete dissolution is achieved.

-

The solubility can then be expressed in terms of g/L or mg/mL.

-

Safety and Handling

2-Chloro-4-nitrobenzyl alcohol should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It may cause skin and eye irritation. Work in a well-ventilated area or a fume hood.

Logical Workflow for Physical Property Determination

Caption: A logical workflow for the comprehensive determination of the physical properties of 2-chloro-4-nitrobenzyl alcohol.

References

- 1. 2-Chloro-4-nitrobenzyl alcohol | C7H6ClNO3 | CID 104147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Chloro-4-nitrobenzyl alcohol | SIELC Technologies [sielc.com]

- 3. medpharma12.com [medpharma12.com]

- 4. byjus.com [byjus.com]

- 5. pennwest.edu [pennwest.edu]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. books.rsc.org [books.rsc.org]

- 9. shimadzu.com [shimadzu.com]

- 10. helsinki.fi [helsinki.fi]

- 11. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]

- 12. scienceijsar.com [scienceijsar.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to (2-chloro-4-nitrophenyl)methanol: Synthesis, Properties, and Applications

Prepared by: Gemini, Senior Application Scientist

Abstract

(2-chloro-4-nitrophenyl)methanol is a substituted benzyl alcohol derivative that serves as a pivotal intermediate in the synthesis of complex organic molecules. Its unique trifunctional structure—comprising a hydroxyl group, a chloro substituent, and a nitro group—offers multiple reactive sites, making it a valuable building block for researchers in medicinal chemistry, agrochemical science, and materials development. The strategic placement of the electron-withdrawing nitro and chloro groups on the aromatic ring significantly influences the reactivity of the benzylic alcohol, providing a nuanced tool for synthetic chemists. This guide provides an in-depth examination of its chemical properties, a validated synthesis protocol, key applications, and essential safety protocols, designed for professionals in research and drug development.

Core Chemical Identity and Physicochemical Properties

The fundamental identity and properties of this compound are crucial for its effective use in a laboratory setting. These data provide the basis for reaction stoichiometry, solvent selection, and purification strategies.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [][2] |

| Synonyms | 2-Chloro-4-nitrobenzyl alcohol | [][2] |

| CAS Number | 52301-88-9 | [][2][3][4] |

| Molecular Formula | C₇H₆ClNO₃ | [2][3][4] |

| Molecular Weight | 187.58 g/mol | [2][3][4] |

| Appearance | Solid | [5] |

| Boiling Point | 337 °C at 760 mmHg | [][5] |

| Density | 1.476 g/cm³ | [] |

| Flash Point | 157.6 °C | [5] |

Synthesis: A Validated Protocol

The most direct and common route for the synthesis of this compound is the selective reduction of its corresponding aldehyde, 2-chloro-4-nitrobenzaldehyde. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation.

Causality of Reagent Choice

Sodium borohydride is a mild and highly selective reducing agent. Its utility stems from its ability to efficiently reduce aldehydes and ketones to their corresponding alcohols while being unreactive towards more stable functional groups like nitro groups and esters under standard conditions[6][7]. This chemoselectivity is paramount in this synthesis, as the reduction of the nitro group is undesirable. The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde[7][8]. The resulting alkoxide intermediate is then protonated during an aqueous workup to yield the final alcohol product. The use of an alcoholic solvent like ethanol or methanol is typical as it is capable of protonating the intermediate and is compatible with NaBH₄[8].

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Step-by-Step Laboratory Protocol

This protocol is based on the well-established methodology for the sodium borohydride reduction of aromatic aldehydes[6][8].

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-chloro-4-nitrobenzaldehyde (1.0 eq) in methanol or ethanol (approx. 10 volumes). Cool the solution to 0-5°C using an ice bath.

-

Reduction: Slowly add sodium borohydride (NaBH₄) (1.2 eq) to the stirred solution in small portions, ensuring the internal temperature remains below 10°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.

-

Quenching: Once the reaction is complete, cool the flask again in an ice bath and slowly add 1N aqueous HCl to quench the excess NaBH₄ and neutralize the mixture. Caution: Hydrogen gas evolution will occur.

-

Extraction: Add water to dissolve the inorganic salts and extract the product into an organic solvent such as ethyl acetate (3 x 20 mL).

-

Washing: Combine the organic layers and wash sequentially with water and then with a saturated brine solution to remove residual inorganic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to afford pure this compound.

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself, but rather a versatile intermediate whose value lies in its capacity for controlled, sequential chemical modification.

Role as a Synthetic Intermediate

The compound's structure is a strategic asset. The primary alcohol is a nucleophile and can be easily oxidized or converted into a leaving group (e.g., a tosylate or halide). The chloro and nitro groups are powerful electron-withdrawing groups that activate the aromatic ring for nucleophilic aromatic substitution (SₙAr) reactions. Furthermore, the nitro group can be readily reduced to an amine, which introduces a key functional group for building amide bonds or for further derivatization.

Caption: Synthetic utility of this compound as a building block.

Specific Applications

-

Pharmaceuticals: This intermediate is valuable in constructing scaffolds for various therapeutic agents. It has been cited in the synthesis of compounds for treating protozoan infections and in the development of kinase inhibitors for neurodegenerative diseases[]. The ability to transform the nitro group into an amine is particularly crucial for creating aniline-based structures common in many drugs[3].

-

Agrochemicals: The compound is used in the formulation of herbicides and pesticides. The toxophoric properties of the nitroaromatic scaffold can be harnessed and modified to develop new crop protection agents[3].

-

Material Science and Dyes: Its chromophoric nitro group and reactive handles make it a precursor for specialty dyes and pigments[3].

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified with specific hazards that require appropriate protective measures.

| Hazard Statement | Description | GHS Code | Source |

| Skin Irritation | Causes skin irritation | H315 | [2] |

| Eye Irritation | Causes serious eye irritation | H319 | [2] |

| Respiratory Irritation | May cause respiratory irritation | H335 | [2] |

Recommended Safety Precautions:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Wear a standard laboratory coat.

-

-

Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Recommended storage is at 0-8°C[3].

Conclusion

This compound is a chemical intermediate of significant strategic importance. Its molecular weight of 187.58 g/mol and formula C₇H₆ClNO₃ belie a structural complexity that provides multiple avenues for synthetic elaboration. A thorough understanding of its properties, a reliable synthesis protocol via the selective reduction of its parent aldehyde, and a clear awareness of its potential applications and safety requirements are essential for its effective and safe utilization. For researchers and scientists in drug development and applied chemistry, this compound represents a potent and versatile tool for the innovation of novel and complex molecules.

References

- 2. 2-Chloro-4-nitrobenzyl alcohol | C7H6ClNO3 | CID 104147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. scbt.com [scbt.com]

- 5. This compound | 52301-88-9 [sigmaaldrich.com]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. studylib.net [studylib.net]

A Technical Guide to the NMR Spectral Analysis of (2-chloro-4-nitrophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-chloro-4-nitrophenyl)methanol is a substituted aromatic alcohol of significant interest in synthetic organic chemistry and drug discovery. Its utility as a building block in the synthesis of more complex molecules necessitates unambiguous structural characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the precise determination of molecular structure. This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, offering insights into spectral interpretation and practical guidance on data acquisition.

The molecular structure of this compound, with its distinct electronic environment dictated by the chloro and nitro substituents, gives rise to a characteristic NMR fingerprint. Understanding this fingerprint is crucial for reaction monitoring, quality control, and the confirmation of its identity in various chemical processes.

Principles of NMR Spectroscopy for this compound

NMR spectroscopy is based on the quantum mechanical property of atomic nuclei with non-zero spin, such as ¹H and ¹³C, to absorb and re-emit electromagnetic radiation in the presence of a strong magnetic field. The precise frequency at which a nucleus resonates is highly sensitive to its local electronic environment, a phenomenon described by the chemical shift (δ).

For this compound, the interpretation of its NMR spectra hinges on understanding the influence of its functional groups on the chemical shifts of the aromatic protons and carbons. The electron-withdrawing nature of both the chloro and nitro groups significantly deshields the nearby nuclei, causing their signals to appear at higher chemical shifts (downfield) compared to unsubstituted benzene. The relative positions of these substituents create a unique pattern of signals that allows for the complete assignment of the spectrum.

Furthermore, through-bond interactions between neighboring protons result in spin-spin coupling, which splits NMR signals into distinct multiplets. The magnitude of this splitting, known as the coupling constant (J), provides valuable information about the connectivity of atoms within the molecule.

¹H and ¹³C NMR Spectral Data of this compound

The following tables summarize the experimental ¹H and ¹³C NMR spectral data for this compound, acquired in deuterated chloroform (CDCl₃) as the solvent.

Table 1: ¹H NMR Spectral Data of this compound (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| ~8.25 | d | ~2.3 | 1H | H-3 |

| ~8.05 | dd | ~8.5, 2.3 | 1H | H-5 |

| ~7.65 | d | ~8.5 | 1H | H-6 |

| ~4.90 | s | - | 2H | -CH₂OH |

| ~2.00 | br s | - | 1H | -OH |

Table 2: ¹³C NMR Spectral Data of this compound (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~148.0 | C-4 |

| ~142.5 | C-1 |

| ~134.0 | C-2 |

| ~129.5 | C-6 |

| ~124.0 | C-5 |

| ~123.5 | C-3 |

| ~63.0 | -CH₂OH |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

In-depth Spectral Analysis

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound provides a wealth of structural information.

-

Aromatic Region (δ 7.5 - 8.5 ppm): The three protons on the aromatic ring appear in the downfield region of the spectrum due to the deshielding effects of the electron-withdrawing chloro and nitro groups.

-

The proton at the C-3 position (H-3 ) is expected to be the most deshielded due to its ortho position to the strongly electron-withdrawing nitro group. It appears as a doublet with a small coupling constant, arising from meta-coupling to H-5.

-

The proton at the C-5 position (H-5 ) is influenced by both the ortho chloro group and the para nitro group. It appears as a doublet of doublets due to ortho-coupling with H-6 and meta-coupling with H-3.

-

The proton at the C-6 position (H-6 ) is ortho to the chloro group and meta to the nitro group. It appears as a doublet due to ortho-coupling with H-5.

-

-

Methylene Protons (δ ~4.90 ppm): The two protons of the benzylic methylene group (-CH₂OH) are chemically equivalent and appear as a singlet. Their downfield shift is attributed to the proximity of the aromatic ring and the deshielding effect of the attached hydroxyl group.

-

Hydroxyl Proton (δ ~2.00 ppm): The hydroxyl proton is typically observed as a broad singlet. Its chemical shift can be highly variable and is dependent on factors such as concentration, temperature, and solvent, as it can participate in hydrogen bonding.

The relationships between the aromatic protons can be visualized as follows:

A Comprehensive Technical Guide to the Solubility of (2-Chloro-4-nitrophenyl)methanol in Organic Solvents

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the principles, determination, and critical factors governing the solubility of (2-chloro-4-nitrophenyl)methanol in organic solvents. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the physicochemical properties of the target molecule, outlines theoretical solubility frameworks, and presents detailed, field-proven protocols for empirical solubility determination. While quantitative solubility data for this compound is not extensively published, this guide establishes a robust predictive framework based on its molecular structure and offers a systematic approach for experimental validation. The methodologies and insights presented herein are intended to empower researchers to make informed decisions regarding solvent selection for synthesis, purification, and formulation, thereby accelerating research and development timelines.

Introduction

This compound is a key organic intermediate in the synthesis of a variety of more complex molecules, including pharmaceuticals and dyestuffs.[1][2] Its chemical structure, featuring a substituted benzene ring with chloro, nitro, and hydroxymethyl functional groups, imparts a unique combination of polarity and reactivity. Understanding the solubility of this compound in various organic solvents is of paramount importance for a multitude of applications.

The solubility of an active pharmaceutical ingredient (API) or a synthetic intermediate dictates the efficiency of several critical processes:

-

Reaction Kinetics: The rate and completeness of a chemical reaction often depend on the ability of the solvent to dissolve the reactants.

-

Purification: Techniques such as recrystallization are entirely dependent on the differential solubility of the target compound and its impurities in a given solvent system at varying temperatures.

-

Formulation: In drug development, the solubility of a compound is a primary determinant of its bioavailability and the feasibility of creating various dosage forms.

-

Chromatography: The choice of mobile phase in chromatographic separations is guided by the solubility of the analytes.[3]

This guide provides a foundational understanding of the factors that influence the solubility of this compound. It offers a theoretical framework for predicting its behavior in different solvent classes and provides detailed experimental protocols for researchers to determine its solubility with high accuracy.

Physicochemical Properties of this compound

A molecule's solubility is intrinsically linked to its structural and electronic properties. The key physicochemical characteristics of this compound are summarized below.

| Property | Value / Description | Source |

| IUPAC Name | This compound | [4] |

| CAS Number | 52301-88-9 | [5] |

| Molecular Formula | C₇H₆ClNO₃ | [4][5] |

| Molecular Weight | 187.58 g/mol | [4][5] |

| Molecular Structure | A benzene ring substituted with a chlorine atom, a nitro group, and a hydroxymethyl group. | [4] |

| LogP (Octanol-Water Partition Coefficient) | 1.60 | [3] |

| Hydrogen Bond Donor Count | 1 (from the hydroxyl group) | [4] |

| Hydrogen Bond Acceptor Count | 3 (from the nitro and hydroxyl oxygens) | [4] |

The presence of both a polar hydroxyl (-OH) group, which can act as a hydrogen bond donor and acceptor, and a highly polar nitro (-NO₂) group suggests that this compound will exhibit significant polarity. The chloro (-Cl) group also contributes to the molecule's dipole moment. The LogP value of 1.60 indicates a moderate degree of lipophilicity, suggesting that it will not be exclusively soluble in highly polar or highly nonpolar solvents, but rather will exhibit a nuanced solubility profile across a range of organic solvents.

Theoretical Principles of Solubility

The adage "like dissolves like" provides a fundamental, albeit simplified, framework for predicting solubility.[6][7] This principle is rooted in the thermodynamics of dissolution, which is governed by the change in Gibbs free energy (ΔG) of the system. For dissolution to be spontaneous, ΔG must be negative. This is influenced by the enthalpy (ΔH) and entropy (ΔS) of mixing.

Key Solvent-Solute Interactions:

-

Hydrogen Bonding: The hydroxyl group of this compound can form strong hydrogen bonds with protic solvents (e.g., alcohols) and aprotic solvents with hydrogen bond acceptors (e.g., acetone, ethyl acetate). This is expected to be a dominant factor in its solubility in such solvents.

-

Dipole-Dipole Interactions: The polar nitro and chloro groups, along with the hydroxyl group, create a significant molecular dipole. Polar aprotic solvents (e.g., dimethyl sulfoxide, acetone) and polar protic solvents will interact favorably with these dipoles, promoting dissolution.

-

Van der Waals Forces: These weaker forces will be the primary mode of interaction with nonpolar solvents (e.g., hexane, toluene). Due to the polar nature of this compound, these interactions are unlikely to be strong enough to overcome the solute-solute interactions in the crystal lattice, leading to poor solubility in nonpolar solvents.

Experimental Determination of Solubility

To obtain accurate and reliable solubility data, a systematic experimental approach is necessary. The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid in a liquid.

Protocol 1: Isothermal Shake-Flask Method

This protocol describes the steps to determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Objective: To prepare a saturated solution of this compound and determine its concentration.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or sealed flasks

-

Temperature-controlled shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Solvent Addition: Add a known volume of the desired organic solvent to each vial.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typically recommended.[6]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately attach a syringe filter and dispense the clear, saturated solution into a clean, pre-weighed vial for gravimetric analysis or into a volumetric flask for quantitative analysis. This step is critical to remove any undissolved solid particles.

-

Analysis: Determine the concentration of this compound in the saturated solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. Alternatively, a gravimetric method can be used.

Protocol 2: Gravimetric Analysis of Saturated Solutions

Objective: To determine the mass of dissolved solute in a known mass of solvent.

Procedure:

-

Sample Collection: Dispense a known volume of the filtered saturated solution into a pre-weighed, clean, and dry vial.

-

Mass Determination: Weigh the vial containing the solution to determine the total mass of the solution.

-

Solvent Evaporation: Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Final Weighing: Once the solvent is completely removed and the vial has returned to room temperature, weigh the vial again to determine the mass of the dissolved solid.

-

Calculation: Calculate the solubility in terms of grams of solute per 100 g of solvent or other desired units.

Diagram: Workflow for Experimental Solubility Determination

Caption: Workflow for determining the solubility of this compound.

Predicted Solubility Profile in Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The hydroxyl group of the solvent can act as both a hydrogen bond donor and acceptor, leading to strong interactions with the hydroxyl and nitro groups of the solute. |

| Polar Aprotic | Acetone, Ethyl Acetate, Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents can accept hydrogen bonds and have significant dipole moments, allowing for favorable interactions with the polar functional groups of the solute. |

| Nonpolar | Hexane, Toluene | Low to Very Low | The primary interactions are weak van der Waals forces, which are insufficient to overcome the strong solute-solute interactions in the crystal lattice. |

One study noted that the addition of n-propanol increased the solubility of a similar compound, 2-chloro-4-nitrophenyl β-maltoside, in an aqueous buffer, highlighting the solubilizing effect of polar organic solvents.[9]

Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound:

-

Temperature: For most solid solutes, solubility increases with temperature.[6] This is because the dissolution process is often endothermic, and increasing the temperature provides the energy needed to break the crystal lattice bonds. This relationship is crucial for purification by recrystallization.

-

Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility. A good match between the polarity of the solvent and the solute is necessary for significant dissolution.

-

Purity of the Compound: The presence of impurities can affect the measured solubility. It is essential to use a highly purified sample of this compound for accurate solubility determination.

-

Crystallinity: The polymorphic form of the solid can influence its solubility. Different crystal structures will have different lattice energies, which must be overcome for dissolution to occur.

Practical Applications and Implications

A thorough understanding of the solubility of this compound is critical for its practical application:

-

Solvent Selection for Synthesis: Choosing a solvent in which the reactants are soluble but the product may be less soluble upon cooling can facilitate product isolation.

-

Recrystallization for Purification: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. This allows for the dissolution of the compound and its impurities in hot solvent, followed by the selective crystallization of the pure compound upon cooling.

-

Formulation Development: For any potential therapeutic application, understanding the solubility in various pharmaceutically acceptable solvents is a prerequisite for developing a stable and bioavailable formulation.

Conclusion

This compound is a polar molecule with the capacity for hydrogen bonding, which dictates its solubility profile in organic solvents. While comprehensive quantitative solubility data is not widely published, this guide provides the theoretical foundation and practical experimental protocols for researchers to determine this crucial physicochemical property. Based on its molecular structure, it is predicted to be most soluble in polar protic solvents like alcohols, moderately to highly soluble in polar aprotic solvents, and poorly soluble in nonpolar solvents. The systematic determination of its solubility using the methods outlined herein will enable the optimization of synthetic, purification, and formulation processes, ultimately contributing to more efficient and successful research and development outcomes.

References

- 1. 2-Chloro-4-nitrophenol | 619-08-9 [chemicalbook.com]

- 2. This compound price & availability - MOLBASE [molbase.com]

- 3. 2-Chloro-4-nitrobenzyl alcohol | SIELC Technologies [sielc.com]

- 4. 2-Chloro-4-nitrobenzyl alcohol | C7H6ClNO3 | CID 104147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Khan Academy [khanacademy.org]

- 8. chem.ws [chem.ws]

- 9. tandfonline.com [tandfonline.com]

An In-Depth Technical Guide to (2-chloro-4-nitrophenyl)methanol: Structure, Synthesis, and Application

Prepared by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive technical overview of (2-chloro-4-nitrophenyl)methanol, a key chemical intermediate in various industrial and research sectors. The document delineates its fundamental molecular structure, physicochemical properties, and detailed protocols for its synthesis and analytical characterization. By integrating mechanistic insights with established methodologies, this paper serves as an essential resource for researchers, chemists, and drug development professionals. The discussion extends to its current applications, grounded in its unique structural attributes, and concludes with critical safety and handling protocols to ensure its proper use in a laboratory setting.

Molecular Identity and Physicochemical Properties

This compound, also widely known as 2-chloro-4-nitrobenzyl alcohol, is a substituted aromatic alcohol. Its structure is characterized by a benzene ring functionalized with a chloromethyl group at position 1, a chlorine atom at position 2, and a nitro group at position 4. This specific arrangement of electron-withdrawing groups (nitro and chloro) and a reactive hydroxymethyl group makes it a valuable and versatile building block in organic synthesis.[1] It serves as a precursor for more complex molecules in the pharmaceutical, agrochemical, and materials science industries.[1]

Chemical Structure

The structural formula and key identifiers for this compound are summarized below.

Caption: Chemical structure of this compound.

Key Identifiers and Properties

The fundamental identifiers and computed physicochemical properties are crucial for experimental design, including reaction setup and purification methods like chromatography.

| Identifier | Value | Reference |

| IUPAC Name | This compound | [2] |

| CAS Number | 52301-88-9 | [1][2][3][4][5] |

| Molecular Formula | C₇H₆ClNO₃ | [1][2][3][5] |

| Molecular Weight | 187.58 g/mol | [1][2][5] |

| InChIKey | XHIXVZHYFBOAJT-UHFFFAOYSA-N | [2][4] |

| Canonical SMILES | C1=CC(=C(C=C1--INVALID-LINK--[O-])Cl)CO | [2] |

| Computed Property | Value | Reference |

| XLogP3 | 1.7 | [2] |

| Topological Polar Surface Area | 66.1 Ų | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 2 | [2] |

Synthesis and Mechanistic Considerations

The synthesis of substituted benzylic alcohols like this compound can be achieved through various established organic transformations.[6][7] A prevalent and reliable method involves the selective reduction of the corresponding benzoic acid or benzaldehyde. Given the commercial availability of 2-chloro-4-nitrobenzoic acid, its reduction presents a direct and efficient pathway.

Causality in Reagent Selection: The choice of reducing agent is critical to ensure the chemoselectivity of the reaction. The primary challenge is to reduce the carboxylic acid group to a primary alcohol without affecting the nitro group on the aromatic ring.

-

Strong Reducing Agents (e.g., Lithium Aluminum Hydride, LiAlH₄): While highly effective for reducing carboxylic acids, LiAlH₄ is generally too reactive and would likely reduce the nitro group to an amine, leading to undesired byproducts.

-

Milder Reducing Agents (e.g., Sodium Borohydride, NaBH₄): NaBH₄ is typically not strong enough to reduce a carboxylic acid directly. However, it can be used if the acid is first converted to a more reactive derivative, such as an acid chloride or an ester.

-

Borane Complexes (e.g., Borane-THF, BH₃·THF): Borane is an excellent choice for this transformation. It selectively reduces carboxylic acids in the presence of many other functional groups, including nitro groups, making it the ideal reagent for this specific synthesis.

Proposed Synthetic Workflow: Reduction of 2-chloro-4-nitrobenzoic acid

The following diagram and protocol outline a robust method for the laboratory-scale synthesis of this compound.

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-chloro-4-nitrobenzoic acid (1.0 eq).

-

Dissolution: Add anhydrous tetrahydrofuran (THF) to dissolve the starting material completely.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0°C.

-

Reagent Addition: Slowly add a solution of borane-THF complex (approx. 1.5-2.0 eq) via the dropping funnel over 30 minutes. Rationale: Slow, controlled addition is crucial to manage the exothermic reaction and prevent side reactions.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).

-

Quenching: Carefully cool the flask back to 0°C and slowly add methanol to quench the excess borane reagent. Caution: This step is also exothermic and will evolve hydrogen gas.

-

Workup: Remove the solvent under reduced pressure. Add ethyl acetate and a saturated solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate in vacuo. Purify the resulting crude solid by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure this compound.

Analytical Characterization and Structural Elucidation

A multi-technique approach is essential for the unambiguous confirmation of the chemical structure and the assessment of purity. This self-validating system ensures that the synthesized material meets the required specifications for subsequent applications.

Characterization Workflow

Caption: Self-validating workflow for structural confirmation.

Expected Spectral Data

-

¹H NMR (Proton NMR): The spectrum should exhibit distinct signals corresponding to the different protons. The aromatic region will show complex splitting patterns for the three protons on the benzene ring due to their coupling. A singlet peak around 4.7 ppm will correspond to the two benzylic protons (-CH₂-), and a broad singlet (which may exchange with D₂O) will indicate the hydroxyl proton (-OH).

-

¹³C NMR (Carbon NMR): The spectrum will show seven distinct carbon signals. The benzylic carbon (-CH₂OH) will appear around 60-65 ppm. The six aromatic carbons will appear between 120-150 ppm, with their chemical shifts influenced by the attached substituents.

-

IR Spectroscopy: Key vibrational bands will confirm the presence of the principal functional groups. A broad absorption band around 3300-3500 cm⁻¹ is characteristic of the O-H stretch of the alcohol. Strong asymmetric and symmetric stretching bands around 1520 cm⁻¹ and 1340 cm⁻¹, respectively, are indicative of the nitro (NO₂) group. A peak corresponding to the C-Cl stretch will be observed in the fingerprint region (around 700-800 cm⁻¹).

-

Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry will show a molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ consistent with the molecular weight of 187.58 g/mol .[2] The isotopic pattern of the molecular ion will be characteristic for a molecule containing one chlorine atom (an M+2 peak approximately one-third the intensity of the M peak).

Applications and Role in Chemical Synthesis

This compound is not typically an end-product but rather a crucial intermediate whose value lies in the reactivity of its functional groups.[1]

-

Pharmaceutical Development: It serves as a building block in the synthesis of various active pharmaceutical ingredients (APIs), including anti-inflammatory and analgesic medications.[1] The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, while the chloro and nitro groups can be targets for nucleophilic substitution or reduction, respectively, enabling the construction of complex molecular scaffolds.

-

Agrochemicals: The compound is used in the formulation of herbicides and pesticides.[1] Its structure can be incorporated into larger molecules designed to target specific biological pathways in pests or weeds.

-

Dyes and Pigments: The nitroaromatic structure makes it a precursor for azo dyes and other colorants.[1] The nitro group can be reduced to an amino group, which can then be diazotized and coupled to form chromophores.

-

Biochemical Research: The molecule is employed in studies involving enzyme inhibition and receptor binding, helping to elucidate biochemical pathways.[1]

-

Material Science: It can be used in the production of specialty polymers and coatings, contributing to materials with enhanced thermal stability or chemical resistance.[1]

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety.

-

Hazard Identification: According to the Globally Harmonized System (GHS), this compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2] It may be harmful if swallowed, inhaled, or absorbed through the skin.[8][9]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[10] Work should be conducted in a well-ventilated fume hood.[8]

-

Handling: Avoid creating dust. Ensure containers are kept tightly closed when not in use. Wash hands thoroughly after handling.

-

Storage: The compound should be stored in a cool, dry, and well-ventilated area away from incompatible substances. Recommended storage temperature is between 0-8°C.[1]

Conclusion

This compound is a chemical compound of significant utility, defined by its unique trifunctionalized aromatic structure. A thorough understanding of its properties, a reliable synthetic strategy such as the borane-mediated reduction of its corresponding carboxylic acid, and a robust analytical workflow for its characterization are paramount for its effective use. Its role as a versatile intermediate in pharmaceuticals, agrochemicals, and material science underscores its importance in modern organic chemistry and industrial applications. Adherence to strict safety protocols is mandatory to mitigate the potential hazards associated with its handling.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2-Chloro-4-nitrobenzyl alcohol | C7H6ClNO3 | CID 104147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS 52301-88-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. 2-Chloro-4-nitrobenzyl alcohol | SIELC Technologies [sielc.com]

- 5. scbt.com [scbt.com]

- 6. Substituted benzylic alcohol synthesis by addition (C-C coupling) [organic-chemistry.org]

- 7. Benzyl alcohol synthesis by benzylic substitution [organic-chemistry.org]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

Introduction: The Molecular Architecture and Significance of 2-Chloro-4-nitrobenzyl alcohol

An In-Depth Technical Guide to the Reactivity of the Nitro Group in 2-Chloro-4-nitrobenzyl alcohol

2-Chloro-4-nitrobenzyl alcohol is a substituted aromatic compound whose utility in chemical synthesis, particularly in the pharmaceutical and agrochemical industries, stems from the distinct and often competing reactivities of its three functional groups: a hydroxymethyl group, a chloro substituent, and a nitro group.[1] The core of its synthetic value lies in the nuanced reactivity of the nitro group, which is profoundly influenced by the electronic interplay with the adjacent substituents on the benzene ring. This guide provides an in-depth exploration of the nitro group's reactivity in this specific molecular context, offering mechanistic insights, field-proven experimental protocols, and a discussion of its strategic applications for researchers, scientists, and drug development professionals.

The molecule's structure presents a fascinating case study in substituent effects. The nitro group is a powerful electron-withdrawing group, deactivating the aromatic ring towards electrophilic attack while simultaneously activating it for nucleophilic aromatic substitution.[2][3] The chloro group, also electron-withdrawing, and the hydroxymethyl group, a weak activator, further modulate this electronic landscape, creating a platform for selective chemical transformations.

| Property | Value | Source |

| IUPAC Name | (2-chloro-4-nitrophenyl)methanol | PubChem[4] |

| CAS Number | 52301-88-9 | PubChem[4] |

| Molecular Formula | C₇H₆ClNO₃ | PubChem[4] |

| Molecular Weight | 187.58 g/mol | PubChem[4] |

| Appearance | White to light yellow crystal powder | LookChem[5] |

| Melting Point | 90-92 °C | LookChem[5] |

Pillar 1: The Electronic Landscape - Causality Behind Reactivity

The reactivity of the nitro group in 2-chloro-4-nitrobenzyl alcohol is not an isolated property but a consequence of the cumulative electronic effects of all substituents on the aromatic ring. Understanding these effects is paramount to predicting and controlling reaction outcomes.

-

Nitro Group (-NO₂): This is the dominant electronic feature. It exerts a strong electron-withdrawing influence through both the inductive effect (-I) and the resonance effect (-M).[2][6] The resonance effect is particularly powerful, delocalizing electron density from the ortho and para positions of the ring into the nitro group, rendering these positions highly electron-deficient.

-

Chloro Group (-Cl): The chloro substituent is moderately electron-withdrawing via its inductive effect (-I) due to the high electronegativity of chlorine. However, it has a weak electron-donating resonance effect (+M) due to its lone pairs, though this is largely overshadowed by the inductive pull.

-

Hydroxymethyl Group (-CH₂OH): This group is weakly activating. It has a negligible resonance effect but a weak electron-donating inductive effect (+I) relative to hydrogen.

The net result is a highly electron-poor aromatic ring, which dictates the primary modes of reactivity for the nitro group.

References

- 1. 2-Chloro-5-nitrobenzyl Alcohol [myskinrecipes.com]

- 2. In an electrophilic substitution reaction of nitrobenzene, the presence of nitro group [allen.in]

- 3. pharmdguru.com [pharmdguru.com]

- 4. 2-Chloro-4-nitrobenzyl alcohol | C7H6ClNO3 | CID 104147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lookchem.com [lookchem.com]

- 6. testbook.com [testbook.com]

electrophilic substitution reactions of (2-chloro-4-nitrophenyl)methanol

An In-Depth Technical Guide to the Electrophilic Substitution Reactions of (2-chloro-4-nitrophenyl)methanol

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a valuable chemical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its utility is defined by the reactivity of its substituted benzene ring. This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) reactions of this compound. We will dissect the complex interplay of the substituent directing effects, predict the regiochemical outcomes, and provide field-proven insights into the practical execution of such reactions on a highly deactivated aromatic system. This document moves beyond simple procedural lists to explain the causal relationships behind experimental design, ensuring a foundation of scientific integrity and trustworthiness for professionals in the field.

The Electronic Landscape: Deconstructing Substituent Effects

The reactivity and regioselectivity of electrophilic attack on the this compound ring are governed by the cumulative electronic influence of its three substituents: the chloro (-Cl), nitro (-NO₂), and hydroxymethyl (-CH₂OH) groups. Understanding their individual and collective impact is paramount.

The Chloro Group (-Cl): An Ortho, Para-Directing Deactivator

The chlorine atom exhibits a dual electronic nature. Due to its high electronegativity, it withdraws electron density from the aromatic ring through the sigma bond via the inductive effect (-I). This withdrawal reduces the ring's overall nucleophilicity, making it less reactive towards electrophiles compared to benzene.[2] Simultaneously, chlorine's lone pair electrons can be donated into the ring through resonance (+R), increasing electron density specifically at the ortho and para positions.[3] In halogens, the inductive effect is stronger than the resonance effect, resulting in net deactivation of the ring. However, the resonance effect still dictates the orientation of attack, making the chloro group an ortho, para-director.[4][5]

The Nitro Group (-NO₂): A Potent Meta-Directing Deactivator

The nitro group is one of the most powerful deactivating groups in electrophilic aromatic substitution. It strongly withdraws electron density from the ring through both the inductive effect (-I) and the resonance effect (-R).[6] This severe reduction in electron density makes the ring significantly less nucleophilic and thus highly unreactive to electrophiles.[7] The resonance structures show that the ortho and para positions bear a partial positive charge, repelling incoming electrophiles.[8] Consequently, electrophilic attack is directed to the meta position, which is the least electron-deficient site.[7][8]

The Hydroxymethyl Group (-CH₂OH): A Weakly Deactivating Ortho, Para-Director

The hydroxymethyl group is not directly conjugated with the aromatic ring, so it exerts no significant resonance effect. However, the electronegative oxygen atom withdraws electron density inductively (-I) through the methylene bridge, resulting in weak deactivation of the ring. Like other alkyl-based groups, it is considered an ortho, para-director, though its influence is significantly weaker than that of the other substituents present on this molecule.

Predicting Regioselectivity: A Consensus of Directing Effects

With substituents at positions 1, 2, and 4, the potential sites for electrophilic attack are C3, C5, and C6. The directing influences of the existing groups converge to determine the most probable outcome.

-

-CH₂OH (at C1): Weakly directs ortho (C6) and para (C4, blocked).

-

-Cl (at C2): Deactivating, but directs ortho (C3, sterically hindered by C2-Cl and C1-CH₂OH) and para (C5).

-

-NO₂ (at C4): Strongly deactivating, directs meta (C2, blocked, and C6).

The analysis reveals a conflict and reinforcement of directing effects. The powerful meta-directing nitro group strongly favors position C6. The ortho, para-directing chloro group favors position C5. The weakly directing hydroxymethyl group also favors C6.

Given that the nitro group is the most powerful directing influence on the ring, its meta-directing effect towards position C6 is the most significant electronic factor. The chloro group's para-direction to C5 is a secondary possibility. Attack at C3 is sterically and electronically disfavored. Therefore, the primary site of electrophilic attack is predicted to be C6.

Caption: Analysis of substituent directing effects on this compound.

Feasibility of Common Electrophilic Aromatic Substitution Reactions

The presence of two strong deactivating groups renders the aromatic ring extremely electron-deficient. Consequently, forcing electrophilic substitution requires harsh reaction conditions.

Nitration

Introducing a second nitro group would require exceptionally forcing conditions, such as fuming nitric acid in concentrated sulfuric acid at elevated temperatures. The extreme deactivation of the ring makes this reaction challenging, likely resulting in low yields and potential decomposition.

Halogenation

Halogenation (e.g., bromination or chlorination) would necessitate a potent Lewis acid catalyst (e.g., FeBr₃, AlCl₃) and likely elevated temperatures. The reaction would proceed slowly due to the deactivated nature of the substrate.

Sulfonation

Sulfonation can be attempted using fuming sulfuric acid (H₂SO₄ containing dissolved SO₃). This is a reversible reaction, and forcing the equilibrium towards the product would be necessary.

Friedel-Crafts Alkylation and Acylation

It is critical to note that Friedel-Crafts reactions are generally unsuccessful on aromatic rings bearing strongly deactivating groups like -NO₂. [5][9] The ring is too deactivated to act as a nucleophile and attack the carbocation or acylium ion intermediate. Furthermore, the Lewis acid catalyst (e.g., AlCl₃) can complex with the nitro group, further deactivating the ring.[5] Therefore, Friedel-Crafts alkylation and acylation of this compound are not considered viable synthetic routes.

General Experimental Protocol for Electrophilic Aromatic Substitution

This protocol outlines a generalized, self-validating workflow for attempting an EAS reaction, such as bromination, on this compound. The inclusion of in-process analytical checks is crucial for trustworthiness and reproducibility.

Step 1: Reactant Preparation and Inert Atmosphere Setup

-

Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen or argon.

-

To a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet (connected to a scrubber), add this compound (1.0 eq) and a suitable dry solvent (e.g., dichloromethane or 1,2-dichloroethane).

-

Add the Lewis acid catalyst (e.g., anhydrous FeBr₃, 1.1 eq) to the flask under a positive pressure of inert gas. Stir the resulting suspension.

Step 2: Reagent Addition and Reaction

-

Dissolve the electrophile precursor (e.g., bromine, 1.1 eq) in a minimal amount of the dry solvent and load it into the dropping funnel.

-

Cool the reaction flask in an ice bath to 0°C to control the initial exotherm.

-

Add the bromine solution dropwise to the stirred suspension over 30-60 minutes.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (e.g., 40-50°C) if necessary.

Step 3: Reaction Monitoring (Self-Validation)

-

Monitor the progress of the reaction every 1-2 hours using Thin Layer Chromatography (TLC).

-

Prepare TLC plates with a suitable eluent system (e.g., 30:70 ethyl acetate:hexane).

-

Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture.

-

Visualize the spots under UV light. The reaction is complete upon the disappearance of the starting material spot.

Step 4: Workup and Quenching

-

Cool the reaction mixture to room temperature.

-

Slowly and carefully pour the reaction mixture into a beaker containing ice and a saturated aqueous solution of sodium bisulfite to quench excess bromine.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., dichloromethane, 3x).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

Step 5: Purification and Characterization

-

Purify the crude product via column chromatography on silica gel using a gradient eluent system (e.g., starting with 100% hexane and gradually increasing the polarity with ethyl acetate).

-

Combine the fractions containing the pure product (as determined by TLC).

-

Remove the solvent under reduced pressure to yield the purified product.

-

Characterize the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy to confirm its structure and purity.

Caption: General experimental workflow for EAS on a deactivated aromatic substrate.

Predicted Product Data Summary

Assuming a successful bromination at the most likely C6 position, the expected product would be (6-bromo-2-chloro-4-nitrophenyl)methanol. The following table summarizes hypothetical characterization data.

| Property | Predicted Value / Observation |

| Molecular Formula | C₇H₅BrClNO₃ |

| Molecular Weight | 266.48 g/mol |

| Appearance | Pale yellow solid |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.2-8.4 (2H, m, Ar-H), 4.9 (2H, s, -CH₂OH), 3.5 (1H, br s, -OH) |

| Mass Spec (ESI+) | m/z 266, 268 [M+H]⁺ (characteristic bromine isotope pattern) |

Conclusion

The electrophilic substitution of this compound is a challenging endeavor due to the profound deactivating effects of the chloro and, most significantly, the nitro substituents. A thorough analysis of the competing directing influences points to position C6 as the most probable site for electrophilic attack, primarily governed by the meta-directing nature of the powerful nitro group. Standard reactions like nitration, halogenation, and sulfonation require harsh conditions and are expected to yield modest results. Critically, Friedel-Crafts reactions are not viable for this substrate. The successful functionalization of this molecule demands careful experimental design, an inert reaction environment, and rigorous in-process monitoring to ensure a trustworthy and reproducible outcome.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. youtube.com [youtube.com]

- 4. quora.com [quora.com]

- 5. upstemacademy.com [upstemacademy.com]

- 6. youtube.com [youtube.com]

- 7. In electrophilic aromatic substitution reaction the class 12 chemistry JEE_Main [vedantu.com]

- 8. In electrophilic aromatic substitution reaction, the nitro group is meta directing because it : [allen.in]

- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of (2-chloro-4-nitrophenyl)methanol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction